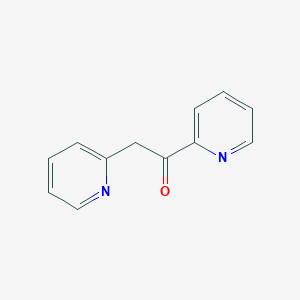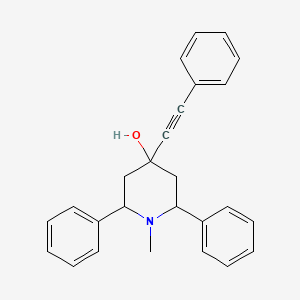
2-溴-4-甲基戊酰氯
描述
2-Bromo-4-methylpentanoyl chloride is an organic compound with the molecular formula C6H10BrClO and a molecular weight of 213.5 . It is supplied by American Elements in most volumes including bulk quantities .
Molecular Structure Analysis
The InChI code for 2-Bromo-4-methylpentanoyl chloride is1S/C6H10BrClO/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.
科学研究应用
合成应用
2-溴-4-甲基戊酰氯已被用于合成各种有机化合物。例如,马卡罗夫等人(2004年)报道了其在对4-溴-和4-氰-4'-二茂铁基联苯进行酰化中的作用,展示了其在创建1-酰基-1'-联苯基二茂铁类化合物方面的实用性,这是一类在有机化学和材料科学中具有潜在应用的化合物(Makarov等人,2004年)。
化学反应研究
刘等人(2009年)对三级溴代烷烃的溶剂解离研究,包括2-溴-4-甲基戊烷,为了解这些过程中的反应机制和溶剂参与提供了见解。这项研究增进了对溴代烷烃的基本化学性质和反应性的理解,这对于设计和优化各种化学合成(Liu et al., 2009)至关重要。
红外光谱分析
克劳德等人(1980年,1983年)进行的研究为如2-溴-4-甲基戊烷等化合物的振动性质提供了宝贵的见解,通过红外光谱。这些发现对于理解这类化合物的分子结构和动力学至关重要,这可能对材料科学和分子物理学(Crowder et al., 1980);(Crowder & Jaiswal, 1983)产生影响。
动力学和机理研究
关于涉及类似化合物的反应的动力学和机理研究,例如楚查尼等人(1990年,1993年)对气相中次烷基溴化物的消除动力学的研究,有助于更深入地了解溴代烷烃的反应动力学。这些研究提供了对这些化合物在各种条件下行为的见解,这对于它们在合成化学中的应用(Chuchani et al., 1990)至关重要。
有机金属化学
在有机金属化学中,像2-溴-4-甲基戊酰氯这样的化合物已被用于合成复杂分子。例如,合成皮洛喹酮,一种链霉菌皮洛素Ettlinger的代谢产物,涉及使用相关溴代烷烃2-溴-6-羟基甲苯。这类研究展示了溴代烷烃在创建具有生物学意义的化合物方面的适用性(Cresp et al., 1974)。
光谱和结构分析
对溴代烷烃,包括2-溴-4-甲基戊烷等化合物的光谱和结构分析已成为几项研究的重点。像Powles和Gutowsky(1953年)关于四取代甲烷中CH3基质子磁共振的研究提供了对这些分子的结构和动态方面的基本见解,这对于理解它们在各种化学环境中的行为(Powles & Gutowsky, 1953)至关重要。
作用机制
Target of Action
2-Bromo-4-methylpentanoyl chloride primarily targets enzymes involved in biochemical synthesis pathways. Its role is often as an acylating agent, reacting with nucleophilic sites on proteins or other molecules to form covalent bonds .
Mode of Action
The compound interacts with its targets by acylating nucleophilic groups such as amines, thiols, or hydroxyls. This acylation can inhibit enzyme activity by modifying active sites or altering protein conformation, leading to changes in enzyme function and cellular processes .
Biochemical Pathways
2-Bromo-4-methylpentanoyl chloride affects pathways involving protein synthesis and modification. By acylating key enzymes, it can disrupt normal metabolic processes, leading to downstream effects such as altered protein function and cellular signaling .
Pharmacokinetics
The pharmacokinetics of 2-Bromo-4-methylpentanoyl chloride, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability. The compound is likely to be rapidly absorbed and distributed due to its small molecular size. Metabolism may involve hydrolysis and conjugation, while excretion is primarily through renal pathways .
Result of Action
At the molecular level, the action of 2-Bromo-4-methylpentanoyl chloride results in the inhibition of enzyme activity and disruption of normal cellular functions. This can lead to various cellular effects, including apoptosis or altered cell signaling, depending on the specific enzymes targeted .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of 2-Bromo-4-methylpentanoyl chloride. For instance, extreme pH levels or high temperatures may lead to the degradation of the compound, reducing its effectiveness .
: Information synthesized from general chemical and biochemical principles, as specific detailed studies on 2-Bromo-4-methylpentanoyl chloride are limited.
属性
IUPAC Name |
2-bromo-4-methylpentanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrClO/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGRVWSONWFJJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542838 | |
| Record name | 2-Bromo-4-methylpentanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methylpentanoyl chloride | |
CAS RN |
59960-79-1 | |
| Record name | 2-Bromo-4-methylpentanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-5-Ethyl-2-[(E)-naphthalen-1-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B1658093.png)
![(5Z)-5-[1-(4-methylphenyl)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1658094.png)
![(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B1658095.png)
![(4Z)-4-[hydroxy(phenyl)methylidene]-1-(3-methylphenyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B1658097.png)





![(5Z)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1658108.png)


![(5Z)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B1658114.png)
![N-methyl-N-[(Z)-(3-methylphenyl)methylideneamino]aniline](/img/structure/B1658116.png)